molecular formula C10H15BrN2 B12122207 4-bromo-1-N-(2-methylpropyl)benzene-1,2-diamine

4-bromo-1-N-(2-methylpropyl)benzene-1,2-diamine

Cat. No.: B12122207
M. Wt: 243.14 g/mol
InChI Key: SKTFOWFLTHUGHY-UHFFFAOYSA-N
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Description

4-bromo-1-N-(2-methylpropyl)benzene-1,2-diamine is an organic compound characterized by the presence of a bromine atom and a 2-methylpropyl group attached to a benzene ring, which also contains two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-N-(2-methylpropyl)benzene-1,2-diamine typically involves the following steps:

  • Bromination of Benzene: : The initial step involves the bromination of benzene to form bromobenzene. This reaction is usually carried out using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr₃).

  • Nitration and Reduction: : Bromobenzene is then subjected to nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to form 4-bromo-1-nitrobenzene. The nitro group is subsequently reduced to an amine group using reducing agents such as tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

  • Alkylation: : The final step involves the alkylation of the amine group with 2-methylpropyl bromide in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-N-(2-methylpropyl)benzene-1,2-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH⁻), amines, or thiols under appropriate conditions.

    Oxidation and Reduction: The amine groups can be oxidized to nitroso or nitro groups, or reduced to form corresponding alkylamines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH), or amines in polar solvents like ethanol or water.

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic media.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Major Products

    Substitution: Formation of 4-hydroxy-1-N-(2-methylpropyl)benzene-1,2-diamine.

    Oxidation: Formation of 4-bromo-1-N-(2-methylpropyl)benzene-1,2-dinitroso or dinitro compounds.

    Reduction: Formation of this compound derivatives with modified amine groups.

Scientific Research Applications

Chemistry

In organic synthesis, 4-bromo-1-N-(2-methylpropyl)benzene-1,2-diamine serves as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of pharmaceuticals. Its structure allows for modifications that can lead to the development of drugs with specific biological activities, such as enzyme inhibitors or receptor antagonists.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its ability to undergo various chemical transformations makes it a versatile intermediate in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-1-N-(2-methylpropyl)benzene-1,2-diamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and amine groups allows for interactions through hydrogen bonding, van der Waals forces, and covalent bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1-N-methylbenzene-1,2-diamine: Similar structure but with a methyl group instead of a 2-methylpropyl group.

    4-chloro-1-N-(2-methylpropyl)benzene-1,2-diamine: Similar structure but with a chlorine atom instead of a bromine atom.

    4-bromo-1-N-(2-ethylpropyl)benzene-1,2-diamine: Similar structure but with a 2-ethylpropyl group instead of a 2-methylpropyl group.

Uniqueness

4-bromo-1-N-(2-methylpropyl)benzene-1,2-diamine is unique due to the specific combination of the bromine atom and the 2-methylpropyl group, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, solubility, and interactions with other molecules, making it suitable for specific applications that similar compounds may not fulfill.

Properties

Molecular Formula

C10H15BrN2

Molecular Weight

243.14 g/mol

IUPAC Name

4-bromo-1-N-(2-methylpropyl)benzene-1,2-diamine

InChI

InChI=1S/C10H15BrN2/c1-7(2)6-13-10-4-3-8(11)5-9(10)12/h3-5,7,13H,6,12H2,1-2H3

InChI Key

SKTFOWFLTHUGHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=C(C=C(C=C1)Br)N

Origin of Product

United States

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